molecular formula C26H22ClF3N2O3 B143150 Tau-fluvalinate CAS No. 102851-06-9

Tau-fluvalinate

Cat. No. B143150
CAS RN: 102851-06-9
M. Wt: 502.9 g/mol
InChI Key: INISTDXBRIBGOC-XMMISQBUSA-N
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Description

Tau-fluvalinate is a synthetic pyrethroid used for topical treatment of honey bees against the parasitic mite Varroa jacobsoni . It is a trifluoromethyl pyrethroid .


Synthesis Analysis

Fluvalinate is synthesized from racemic valine . In a study, two stereoisomers of Tau-fluvalinate were fully separated by high-performance liquid chromatography (HPLC) with a semipreparative chiral column using cellulose-tris (3,5-dimethylphenylcarbamate) as chiral stationary phase and n-hexane and 2-propanol (96/4, v/v) as mobile phase at a flow rate of 2.5 mL min .


Molecular Structure Analysis

Tau-fluvalinate is a mixture of four stereoisomers, each about 25%. The C atom in the valinate structure is in ®- absolute configuration, while the second chiral atom is a mixture of ®- and (S)-configurations .


Chemical Reactions Analysis

Tau-fluvalinate may react with acids to liberate heat. Strong oxidizing acids may cause a reaction that is sufficiently exothermic to ignite the reaction products. Heat is also generated in contact with caustic solutions .


Physical And Chemical Properties Analysis

Tau-fluvalinate is a viscous amber oil, with a moderate or weak sweetish odor (tech.) . It is a stable, nonvolatile, viscous, heavy oil (technical) soluble in organic solvents .

Scientific Research Applications

Tau-fluvalinate is a synthetic pyrethroid insecticide and acaricide, primarily used in the control of Varroa mites in honey bee colonies. Below is a comprehensive analysis of its scientific research applications, focusing on six unique applications:

Acaricide in Beekeeping

Tau-fluvalinate is widely used as an acaricide to control Varroa mites in honey bee colonies, which are significant pests affecting the health of bees. The compound is an active ingredient in products like Apistan and is crucial for maintaining colony health by preventing mite infestations .

Pesticide Risk Assessment

The European Food Safety Authority (EFSA) has conducted peer reviews and risk assessments of Tau-fluvalinate as a pesticide. These assessments help determine safe usage levels and practices to minimize risks to non-target organisms and the environment .

Regulatory Impact on Maximum Residue Levels

Tau-fluvalinate’s usage in agriculture has led to discussions on modifying existing Maximum Residue Levels (MRLs) for various crops, except tomatoes, to accommodate its use in both Southern and Northern Europe .

Residual Impact on Honey Bees

Research has been conducted on the residual presence of Tau-fluvalinate in honey bee colonies, particularly in beeswax and beebread. Studies also explore genetic resistance patterns to this acaricide in Varroa mites .

Effects on Honey Bee Health

Scientific studies have investigated the effects of Tau-fluvalinate on honey bee learning, memory, and responsiveness to stimuli. Understanding these impacts is crucial for ensuring that pest control methods do not adversely affect bee cognition and behavior .

Resistance Detection in Varroa Mites

Overuse of Tau-fluvalinate has resulted in resistance among Varroa mites, with mutations occurring in the sodium channel gene NaVChs. Research into detecting resistance levels helps inform more effective mite control strategies .

Mechanism of Action

Target of Action

Tau-fluvalinate primarily targets the sodium channel protein type 1 subunit alpha . This protein mediates the voltage-dependent sodium ion permeability of excitable membranes .

Mode of Action

Tau-fluvalinate acts as a sodium channel modulator . It causes changes in the permeability of sodium channels of nerve membranes, leading to prolonged depolarisation and hyperexcitability . This interaction with its targets results in the disruption of normal neural activity, leading to the paralysis and eventual death of the pest.

Biochemical Pathways

It’s known that tau-fluvalinate affects the function of sodium channels, disrupting the normal flow of sodium ions across the nerve cell membrane . This disruption can lead to a cascade of effects downstream, including the impairment of normal neural signaling.

Pharmacokinetics

Tau-fluvalinate is a stable, nonvolatile, viscous, heavy oil soluble in organic solvents . It’s known to have an affinity for beeswax, which can lead to its accumulation in the fat bodies of honey bees . This suggests that tau-fluvalinate may have significant bioaccumulation potential, which could impact its bioavailability and overall effectiveness.

Result of Action

The primary result of tau-fluvalinate’s action is the paralysis and death of the target pest. For example, it’s used to control Varroa destructor mites in honey bee colonies . . For instance, studies have found negative effects of tau-fluvalinate on honey bee learning, memory, responsiveness to sucrose, and survival, especially in high oral doses .

Action Environment

The efficacy and stability of tau-fluvalinate can be influenced by various environmental factors. For example, its effectiveness can be affected by the method of application, hive complexities, and bee behaviors . Additionally, environmental conditions such as pH and UV irradiation time can influence the photochemically-induced fluorescence spectral properties of tau-fluvalinate .

Safety and Hazards

Tau-fluvalinate can cause skin irritation and is fatal if inhaled. It is very toxic to aquatic life with long-lasting effects . Acute oral toxicity of tau fluvalinate following application by gavage in corn oil is characterized by LD-50s of 100-300 mg/kg bw for rats and mice .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INISTDXBRIBGOC-XMMISQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037555
Record name tau-Fluvalinate
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Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA]
Record name Tau-fluvalinate
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Vapor Pressure

0.0000001 [mmHg]
Record name Tau-fluvalinate
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Product Name

Tau-fluvalinate

CAS RN

102851-06-9
Record name Tau-fluvalinate
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Record name Tau-fluvalinate [ISO]
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Record name tau-Fluvalinate
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Record name D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester
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Record name .TAU.-FLUVALINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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